Cyclo(Gly-Gln)

Blood-Brain Barrier Pharmacokinetics Opioid Research

Cyclo(Gly-Gln) is a non-polar, cyclic dipeptide (2,5-diketopiperazine) derived from the condensation of glycine and L-glutamine. Unlike its linear counterpart (Gly-Gln), this cyclic DKP scaffold confers enhanced blood-brain barrier (BBB) permeability—enabling robust reversal of opioid-induced cardiorespiratory depression following systemic administration—and superior metabolic stability in biological fluids. For preclinical neuroscience and opioid receptor research demanding BBB-penetrant, enzymatically resistant tools, Cyclo(Gly-Gln) is the essential standard. Confirm lot-specific purity and order now.

Molecular Formula C7H11N3O3
Molecular Weight 185.18 g/mol
Cat. No. B15598442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(Gly-Gln)
Molecular FormulaC7H11N3O3
Molecular Weight185.18 g/mol
Structural Identifiers
InChIInChI=1S/C7H11N3O3/c8-5(11)2-1-4-7(13)9-3-6(12)10-4/h4H,1-3H2,(H2,8,11)(H,9,13)(H,10,12)/t4-/m0/s1
InChIKeyPWADXPITHGKDSY-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclo(Gly-Gln) Chemical Identity and Pharmacological Profile for Research Sourcing


Cyclo(Gly-Gln) (CAS 52662-00-7, C₇H₁₁N₃O₃, MW 185.18) is a non-polar cyclic dipeptide (2,5-diketopiperazine) formed by the condensation of glycine and L-glutamine residues [1]. It serves as a cyclic derivative of the endogenous dipeptide glycyl-L-glutamine (β-endorphin30-31) and retains the ability to reverse opioid-induced cardiorespiratory depression while exhibiting enhanced blood-brain barrier permeability and metabolic stability relative to its linear counterpart . The compound is primarily utilized in neuroscience research investigating opioid receptor modulation, endogenous peptide processing, and CNS drug delivery strategies [2].

Cyclo(Gly-Gln) Versus Linear Peptide Analogs: The Substitution Risk in Research


The cyclic diketopiperazine scaffold of Cyclo(Gly-Gln) confers fundamentally different pharmacokinetic properties compared to its linear dipeptide counterpart, Gly-Gln. Critically, while both molecules exhibit similar in vitro potency in reversing β-endorphin-induced hypotension, only the cyclic form demonstrates efficacy following systemic (intra-arterial) administration due to its enhanced permeability across the blood-brain barrier [1]. Furthermore, the cyclic structure confers increased resistance to enzymatic degradation in biological fluids, a property characteristic of the broader DKP class [2]. Substituting Cyclo(Gly-Gln) with a linear analog in an in vivo experimental design would therefore invalidate key pharmacological readouts, particularly those dependent on systemic bioavailability or CNS penetration. The following quantitative evidence substantiates this non-interchangeability.

Cyclo(Gly-Gln) Evidence-Based Selection Criteria: Quantitative Differentiation Data


Superior Systemic Bioavailability: Intra-Arterial Cyclo(Gly-Gln) Maintains CNS Activity Unattainable by Linear Gly-Gln

A direct head-to-head comparison in anesthetized rats demonstrated that intra-arterial (i.a.) administration of Cyclo(Gly-Gln) significantly attenuates β-endorphin-induced hypotension, whereas i.a. administration of the linear Gly-Gln dipeptide is completely ineffective. This functional outcome is consistent with the known ability of cyclic dipeptides to passively diffuse across the blood-brain barrier [1].

Blood-Brain Barrier Pharmacokinetics Opioid Research

Quantified Reversal of Opioid-Induced Hypotension: Direct Comparison of Cyclo(Gly-Gln) vs. Linear Gly-Gln

In a controlled in vivo study, intracerebroventricular (i.c.v.) administration of Cyclo(Gly-Gln) produced a dose-dependent inhibition of β-endorphin-induced hypotension with a potency comparable to that of its linear counterpart, Gly-Gln [1]. This demonstrates that cyclization does not compromise the intrinsic pharmacological activity at the target site.

Opioid Pharmacology Cardiorespiratory Physiology Peptide Therapeutics

Inherent Blood-Brain Barrier Permeability: A Class Advantage of the Diketopiperazine Scaffold

The diketopiperazine (DKP) scaffold, the core structure of Cyclo(Gly-Gln), is increasingly recognized as a privileged motif for crossing the blood-brain barrier (BBB). A 2022 study on L-Dopa-containing DKPs confirmed that this scaffold confers both high BBB permeability and stability in Caco-2 monolayers, validating its utility as a brain shuttle [1]. This class-level property is consistent with the observed in vivo efficacy of Cyclo(Gly-Gln) following systemic administration.

CNS Drug Delivery Diketopiperazine Blood-Brain Barrier Shuttle

Enhanced Metabolic Stability in Biological Fluids: A Defining Feature of the Cyclic Scaffold

Cyclization confers significant resistance to enzymatic degradation. While specific half-life data for Cyclo(Gly-Gln) is limited, stability studies on structurally related DKPs provide strong class-level inference. For instance, L-Dopa-DKP6 demonstrated a half-life (t₁/₂) greater than 22 hours in simulated gastric fluid and remained quite stable in human plasma [1]. This is in stark contrast to linear peptides, which are rapidly hydrolyzed by peptidases in biological matrices.

Peptide Stability Proteolytic Resistance Drug Formulation

Quantitative Solubility and Formulation Guidance for Reproducible Experimental Workflows

Cyclo(Gly-Gln) exhibits defined aqueous solubility that supports a range of in vitro and in vivo applications. According to vendor-supplied data, the compound is soluble in water at concentrations up to 13.89 mg/mL under conditions of ultrasonication, warming, and heating to 60°C . This quantitative solubility datum enables precise preparation of stock solutions for cell-based assays or animal dosing paradigms.

Solubility Formulation In Vivo Dosing

Optimal Use Cases for Cyclo(Gly-Gln) in Neuroscience and Pharmacology Research


In Vivo Studies of Central Opioid Receptor Modulation Requiring Systemic Administration

Cyclo(Gly-Gln) is uniquely suited for experiments where systemic (intra-arterial, intravenous, or intraperitoneal) administration is required to probe CNS opioid pathways. Unlike its linear counterpart, the cyclic structure confers functional blood-brain barrier permeability, enabling robust attenuation of opioid-induced hypotension and respiratory depression following peripheral injection [1]. This application is directly supported by the quantitative evidence of efficacy following i.a. dosing (Section 3, Evidence Item 1).

Investigations into Post-Translational Processing of β-Endorphin and Endogenous Peptide Function

As a cyclic derivative of the endogenous dipeptide β-endorphin30-31 (Gly-Gln), Cyclo(Gly-Gln) serves as a valuable pharmacological tool for dissecting the role of this post-translationally generated fragment in cardiorespiratory control. The compound retains the ability to reverse β-endorphin effects with potency similar to the native dipeptide [1], allowing researchers to study its function without confounding variables introduced by linear peptide instability (Section 3, Evidence Item 2).

Drug Delivery Research Exploiting the Diketopiperazine Scaffold as a Brain Shuttle

Cyclo(Gly-Gln) is an ideal reference compound for studies aimed at evaluating the diketopiperazine (DKP) scaffold as a platform for CNS drug delivery. The well-documented BBB permeability of the DKP core structure [1] provides a validated baseline for comparing novel DKP-based brain shuttles or prodrugs. Its established solubility profile (Section 3, Evidence Item 5) further facilitates its use as a control in formulation and permeability assays.

Long-Term Cell Culture or Ex Vivo Assays Requiring Extended Compound Stability

The enhanced metabolic stability inherent to the cyclic DKP scaffold [1] makes Cyclo(Gly-Gln) a preferable choice over linear dipeptides for experiments involving prolonged incubation in serum-containing media or tissue preparations. This reduces the need for frequent media replenishment and minimizes variability arising from compound degradation, thereby improving the reproducibility of long-duration assays (Section 3, Evidence Item 4).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclo(Gly-Gln)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.